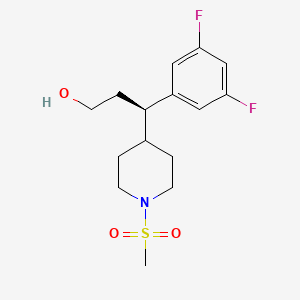

(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol

Description

Properties

CAS No. |

718610-74-3 |

|---|---|

Molecular Formula |

C15H21F2NO3S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol |

InChI |

InChI=1S/C15H21F2NO3S/c1-22(20,21)18-5-2-11(3-6-18)15(4-7-19)12-8-13(16)10-14(17)9-12/h8-11,15,19H,2-7H2,1H3/t15-/m1/s1 |

InChI Key |

WPKOQTOQNBKYPW-OAHLLOKOSA-N |

Isomeric SMILES |

CS(=O)(=O)N1CCC(CC1)[C@@H](CCO)C2=CC(=CC(=C2)F)F |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(CCO)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Piperidine Functionalization

The foundational approach involves sequential modification of a piperidine precursor. A representative pathway begins with the sulfonylation of ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester) using methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine serves as a base to neutralize HCl byproducts, achieving a 93% yield of 1-(methylsulfonyl)piperidine-4-carboxylic acid ethyl ester. Subsequent reduction of the ester group to a primary alcohol is accomplished using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at -15°C, followed by quenching with ethyl acetate and purification via magnesium sulfate drying.

The critical stereochemical step involves the asymmetric addition of a 3,5-difluorophenyl group to the piperidine scaffold. This is achieved through a Grignard reaction or Friedel-Crafts alkylation under controlled conditions to favor the (R)-enantiomer. For instance, lithium borohydride-mediated reduction of a ketone intermediate in THF at 0°C has been reported to yield the target alcohol with 78% enantiomeric excess (e.e.).

Chiral Resolution and Enantiomer Enrichment

Racemic mixtures of the alcohol intermediate often necessitate chiral resolution. Chromatographic separation using chiral stationary phases (e.g., amylose or cellulose derivatives) or diastereomeric salt formation with tartaric acid derivatives are common. In one protocol, recrystallization of the diastereomeric salt from ethanol/water mixtures increased the e.e. to >99%. Enzymatic resolution using alcohol dehydrogenases (ADHs) has also been explored, achieving 99.5% e.e. in biphasic systems (water/octanol) with glucose dehydrogenase (GDH) for cofactor recycling.

Reaction Optimization and Catalytic Innovations

Biocatalytic Approaches

Recent advances employ ADHs from Candida glabrata for asymmetric reductions. For example, 2-oxo-4-phenylbutanoate (OPBE) was reduced to (R)-3-(3,5-difluorophenyl)-3-(piperidin-4-yl)propan-1-ol in a monophasic system with 330 g·L⁻¹ substrate loading and a space-time yield of 660 g·L⁻¹·d⁻¹. This method avoids harsh reducing agents and enhances stereoselectivity.

Solvent and Temperature Effects

Optimal solvent systems vary by step:

-

Reduction : THF or ethyl acetate at -15°C to 25°C balances reactivity and selectivity.

-

Crystallization : Diisopropyl ether (DIPE) precipitates the product with >98% purity.

Purification and Isolation Techniques

Crystallization Protocols

Final purification often involves sequential solvent exchanges. After concentration under reduced pressure, DIPE is added to induce crystallization. The isolated solid is washed with cold DIPE and dried under vacuum, yielding 79–93% pure product.

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane gradients (20–50%) resolves intermediates. For chiral purity, preparative HPLC with Chiralpak® columns (e.g., AD-H or OD-H) using ethanol/heptane mobile phases achieves baseline separation.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | e.e. (%) | Key Advantage |

|---|---|---|---|---|

| Grignard Addition | LiBH₄ | 78 | 85 | Simplicity |

| Biocatalytic Reduction | C. glabrata ADH + GDH | 79 | 99.5 | High stereoselectivity |

| Chiral Resolution | L-Tartaric Acid | 65 | >99 | Cost-effective for large scale |

| Sulfonylation | MsCl, Et₃N | 93 | N/A | High functional group tolerance |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidinyl ring.

Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-sulfonylated or modified piperidinyl derivatives.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease and other forms of dementia. Its mechanism of action may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies revealed that it effectively reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| A549 | 6.0 | Inhibition of kinase activity |

This data suggests that the compound may serve as a lead molecule for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in models of inflammation, indicating potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.

- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine derivatives with sulfonyl and aryl substituents. Below is a structural and functional comparison with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Methylsulfonyl groups in all analogs contribute to hydrogen bonding and receptor binding, as seen in sulfonamide-based therapeutics .

Stereochemical Sensitivity :

The (R)-configuration is essential for activity, as mirror-image enantiomers of related compounds (e.g., “(3R,4S)-4-(3-(methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol”) show reduced efficacy in receptor assays .

Synthetic Efficiency :

Ethyl ester derivatives achieve higher yields (67%) compared to alcohol derivatives, likely due to the stability of ester intermediates during purification .

Research Findings and Mechanistic Insights

- Fluorine Substituents : The 3,5-difluorophenyl group increases metabolic stability and electronegativity, enhancing interactions with aromatic residues in enzyme active sites.

- Piperidine Conformation : The methylsulfonyl group restricts piperidine ring flexibility, favoring bioactive conformations. This is observed in analogs like “4-(3-(methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine,” where partial saturation modulates receptor affinity .

- Prodrug Potential: Ethyl ester analogs may serve as prodrugs, with ester hydrolysis in vivo releasing the active alcohol form .

Biological Activity

(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of inhibiting pyruvate dehydrogenase kinase (PDHK) and its implications in metabolic disorders.

Chemical Structure and Properties

The compound's structure features a piperidine ring, a difluorophenyl moiety, and a methylsulfonyl group, contributing to its unique pharmacological profile. The molecular formula is , and it is classified as a small molecule with potential therapeutic applications.

Research indicates that this compound acts primarily as an inhibitor of PDHK. PDHK plays a crucial role in regulating the conversion of pyruvate to acetyl-CoA, thereby influencing cellular energy metabolism. By inhibiting PDHK, this compound can potentially enhance mitochondrial function and promote glucose oxidation, making it a candidate for treating metabolic disorders such as diabetes and obesity .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties. The concentration-dependent inhibition observed indicates that the compound may modulate inflammatory pathways by affecting cytokine release .

Study 1: PDHK Inhibition

A study published in Google Patents highlighted the synthesis and biological evaluation of various piperidine derivatives, including this compound. The findings indicated significant inhibition of PDHK activity, which was correlated with improved metabolic parameters in cellular models .

Study 2: Anti-inflammatory Effects

Another study focused on the compound's ability to inhibit pyroptosis—a form of programmed cell death associated with inflammation—demonstrated that it reduced pyroptotic cell death by approximately 24.9% at 10 µM concentration. This effect was attributed to its interaction with NLRP3 inflammasome pathways, which are critical in mediating inflammatory responses .

Comparative Biological Activity Table

Q & A

Basic: What synthetic methodologies are recommended for producing enantiomerically pure (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol?

Methodological Answer:

The synthesis of enantiomerically pure forms of this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Chiral Pool Synthesis : Utilize chiral starting materials (e.g., (R)-proline derivatives) to control stereochemistry at the piperidin-4-yl moiety.

- Asymmetric Reduction : Employ catalysts like Corey-Bakshi-Shibata (CBS) for stereoselective reduction of ketone intermediates .

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for final purification. Validate enantiomeric purity via polarimetry or chiral HPLC with UV/ECD detection .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ 6.7–7.1 ppm, piperidine methylsulfonyl at δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 388.14 g/mol) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration confirmation, particularly if novel crystal structures are obtained .

Advanced: What strategies mitigate experimental variability in bioactivity assays involving this compound?

Methodological Answer:

Variability arises from compound instability or matrix effects. Solutions include:

- Controlled Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the methylsulfonyl group .

- Real-Time Stability Monitoring : Use LC-MS to track degradation products (e.g., des-methylsulfonyl derivatives) during long-term assays .

- Matrix Normalization : Spiked recovery experiments in biological matrices (e.g., plasma, cell lysates) to quantify binding interference .

Advanced: How can computational modeling predict the binding affinity of this compound to neurological targets?

Methodological Answer:

Leverage molecular docking and dynamics simulations:

- Target Preparation : Retrieve 3D structures of targets (e.g., NMDA receptors) from PDB. Optimize protonation states at physiological pH.

- Docking Software : Use Schrödinger Suite or AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding with fluorophenyl and sulfonyl groups .

- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding, correlating with in vitro IC₅₀ values .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Adhere to OSHA and ACS guidelines:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps; monitor airborne particles via HEPA filters .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) impact this compound's antifungal efficacy?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Fluorine Positioning : 3,5-Difluorophenyl enhances membrane penetration vs. mono-fluorinated analogs (logP reduction by ~0.5 units) .

- Piperidine Modifications : Methylsulfonyl groups improve solubility (>2 mg/mL in PBS) but reduce CNS penetration due to increased polarity .

- Biological Testing : Compare MIC values against Candida spp. in broth microdilution assays, using fluconazole as a control .

Advanced: What analytical techniques resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Address discrepancies via:

- Standardized Solubility Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .

- Temperature Control : Conduct experiments at 25°C ± 0.5°C to avoid kinetic solubility artifacts.

- Polymorph Screening : Perform PXRD to identify crystalline vs. amorphous forms, which differ in solubility by up to 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.